molecular formula C10H12ClF2N3S B12231765 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine

Cat. No.: B12231765
M. Wt: 279.74 g/mol
InChI Key: HGPHYVXNFHBZMN-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is a heterocyclic amine featuring a difluoromethyl-substituted pyrazole core linked to a thienylmethyl group via a methanamine bridge. The difluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the thienylmethyl moiety contributes to π-π stacking interactions in biological systems. This article compares this compound with structurally related methanamine derivatives, focusing on structural, physicochemical, and functional differences.

Properties

Molecular Formula

C10H12ClF2N3S

Molecular Weight

279.74 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H

InChI Key

HGPHYVXNFHBZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine typically involves the reaction of 1-(difluoromethyl)-1H-pyrazole with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its reactive functional groups, including the difluoromethyl-substituted pyrazole ring and thienylmethyl amine moiety. Key reaction types and mechanisms include:

Oxidation Reactions

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Conditions : Controlled temperatures, acidic/basic environments

  • Outcome : Formation of oxidized derivatives, potentially altering the difluoromethyl group or thienyl ring. Oxidation at the pyrazole ring may generate carbonyl-containing intermediates.

Reduction Reactions

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Conditions : Solvent-free or methanolic environments, ambient to elevated temperatures

  • Outcome : Reduction of imine-like structures or deprotonation to form secondary amines. For example, NaBH₄ reduces imines to amines under solvent-free conditions .

Nucleophilic Substitution

  • Reagents : Sodium azide (NaN₃), amines, or other nucleophiles

  • Conditions : Polar aprotic solvents (e.g., DMF), controlled pH

  • Outcome : Replacement of leaving groups (e.g., halides) with nucleophilic species. The difluoromethyl group may act as a leaving group under specific conditions.

Condensation Reactions

  • Reagents : Carbonyl compounds (e.g., aldehydes, ketones)

  • Conditions : Acidic or basic catalysis, elevated temperatures

  • Outcome : Formation of imine or Schiff base derivatives. For instance, solvent-free reactions with aldehydes yield imine intermediates .

Reaction Conditions and Optimization

  • Temperature Control : Reactions are often conducted between 0°C and 120°C, depending on the step (e.g., solvent-free condensation at 120°C) .

  • Solvents : Polar aprotic solvents (e.g., DMF) for substitutions, methanol for reductions .

  • Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) to facilitate imine formation or deprotonation .

Chemical Reactivity and Stability

  • Fluorine Effects : The difluoromethyl group enhances stability and reactivity due to electron-withdrawing effects, influencing nucleophilic substitution.

  • Thienylmethyl Group : The sulfur atom in the thiophene ring may participate in π–π interactions or redox processes, affecting reaction pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications in the pyrazole structure can enhance anticancer potency, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit inflammatory pathways. The presence of the thienylmethyl group may contribute to enhanced bioactivity against inflammatory diseases .

Biological Research

The compound's unique structure allows it to interact with biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The difluoromethyl group is known to enhance binding affinity to target enzymes, potentially leading to effective inhibition .
  • Receptor Binding : The structural features of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine may facilitate its binding to receptors involved in various signaling pathways, indicating its potential use in drug development targeting specific receptor systems .

Material Science

The compound's chemical properties lend themselves to applications in material science:

  • Synthesis of Novel Materials : The unique fluorinated structure can be utilized in synthesizing new materials with desirable properties such as thermal stability and chemical resistance. These materials can be applied in coatings, polymers, and advanced materials for electronics .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for anticancer activity. Among these, compounds structurally related to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine exhibited low micromolar potency against various cancer cell lines while showing minimal toxicity towards normal cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of difluoromethyl-substituted pyrazoles. The results indicated that compounds with similar structures effectively inhibited enzymes involved in cancer progression, suggesting a pathway for developing targeted therapies using this compound as a lead structure .

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Replacement of the pyrazole with a pyridine ring (as in ) eliminates the fluorine-mediated electronic effects, which may reduce metabolic stability.
  • Dual pyrazole systems (e.g., ) introduce steric hindrance and additional hydrogen-bonding sites, altering receptor-binding profiles.

Physicochemical Properties

Comparative physicochemical data are summarized below (Table 2):

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Solubility (Water)
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine C₁₀H₁₂F₂N₃S 268.29 ~2.5 Low (hydrophobic thiophene)
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine C₁₃H₁₆F₂N₃O 303.74 ~1.8 Moderate (polar methoxy)
1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine dihydrochloride C₁₁H₁₄Cl₂N₂S 289.21 ~0.9 High (ionic hydrochloride salt)

LogP values estimated using fragment-based methods.

Key Observations :

  • The thienylmethyl group increases hydrophobicity, reducing aqueous solubility compared to the methoxybenzyl analog.
  • Hydrochloride salts (e.g., ) significantly enhance solubility due to ionic character.

Spectroscopic and Analytical Data

  • ¹H-NMR : Pyrazole protons typically resonate at δ 6.5–8.0 ppm, while thienylmethyl protons appear at δ 6.8–7.5 ppm (cf. ).
  • ¹³C-NMR : The difluoromethyl group shows characteristic CF₂ signals at ~110–120 ppm (cf. ).
  • Mass spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 268.29 for the target).

Biological Activity

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine, also known by its CAS number 1855939-95-5, is a compound that has gained attention in pharmaceutical research due to its unique structure and biological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H10F2N4SC_9H_{10}F_2N_4S with a molecular weight of approximately 283.70 g/mol. Its structure includes a difluoromethyl group attached to a pyrazole ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC9H10F2N4S
Molecular Weight283.70 g/mol
IUPAC Name1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
CAS Number1855939-95-5

The compound exhibits its biological effects through interaction with various molecular targets. The difluoromethyl group enhances binding affinity to enzymes and receptors, which may modulate their activity. This property is crucial for potential therapeutic applications, particularly in oncology and metabolic disorders.

Anti-inflammatory Effects

Compounds containing thienyl groups have been associated with anti-inflammatory properties. Preliminary investigations into the biological activity of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.

Research Findings:
A study on related thienyl compounds indicated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro . This suggests that our compound could similarly affect inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amineAnticancerPubMed
1-(Difluoromethyl)-5-[2-(dimethylamino)ethoxy]-pyrazoleAnti-inflammatoryACS Publications
3-{2-[5-(Difluoromethyl)-2H-thieno[3,2-C]pyrazol-3-yl]}indoleAnticancerPubChem

Q & A

Q. What are the recommended synthetic routes for 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde with 2-(aminomethyl)thiophene. Reductive amination using NaBH₄ or NaBH₃CN in methanol or THF is commonly employed to form the methanamine backbone .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yields range from 60–85%, depending on solvent and catalyst optimization .
  • Critical Note : Monitor reaction progress using TLC or LC-MS to avoid over-reduction of intermediates.

Q. How can the structure of this compound be validated experimentally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the difluoromethyl group (δ ~5.8–6.2 ppm for CF₂H) and thienyl protons (δ ~6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~281.1 for C₁₁H₁₂F₂N₃S) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms due to structural similarity to pyrazole-based inhibitors (e.g., pyraclostrobin analogs) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in cancer or microbial cell lines .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity?

  • Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, THF may yield higher purity than DCM due to better intermediate solubility .
  • Quality Control : Implement orthogonal validation (HPLC-DAD/ELSD) to detect trace impurities from byproducts like unreacted thienylmethylamine .
  • Reproducibility : Replicate protocols with strict inert atmosphere control (N₂/Ar) to minimize oxidation of sensitive intermediates .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP450 3A4). The difluoromethyl group may engage in hydrophobic interactions, while the thienyl moiety participates in π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on fluorine’s electrostatic contributions to binding affinity .

Q. How should researchers handle missing ecological or toxicological data for risk assessment?

  • Read-Across Analysis : Leverage data from structurally related compounds (e.g., pyrazole-thiophene hybrids) to estimate persistence or bioaccumulation potential .
  • In Silico Tools : Apply QSAR models (EPI Suite, TEST) to predict acute toxicity (LC50/EC50) and prioritize in vivo testing .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives?

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA/IB) to separate enantiomers of N-alkylated analogs .
  • VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to assign absolute configurations .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low synthetic yieldOptimize reductive amination with NaBH(OAc)₃
Impurity detectionHPLC-MS with C18 reverse-phase column
Crystal structure solutionSHELXD for phasing, Olex2 for visualization
Toxicity predictionRead-across with pyraclostrobin data

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